molecular formula C12H11N3 B11903035 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine

2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine

Cat. No.: B11903035
M. Wt: 197.24 g/mol
InChI Key: IIHCEIBZMULAAC-UHFFFAOYSA-N
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Description

2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine is a naphthoimidazole derivative characterized by a fused aromatic system comprising a naphthalene ring and an imidazole moiety. The compound features a methyl group at position 2 and an amine substituent at position 6 (Figure 1). Such derivatives are of significant interest in materials science and medicinal chemistry due to their electronic properties, which enable applications in organic light-emitting diodes (OLEDs) and as pharmacophores in drug discovery .

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2-methyl-3H-benzo[e]benzimidazol-6-amine

InChI

InChI=1S/C12H11N3/c1-7-14-11-6-5-8-9(12(11)15-7)3-2-4-10(8)13/h2-6H,13H2,1H3,(H,14,15)

InChI Key

IIHCEIBZMULAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC3=C2C=CC=C3N

Origin of Product

United States

Preparation Methods

Regioselective introduction of the methyl group at the 2-position of the naphthalene ring is critical for synthesizing 2-methyl-1H-naphtho[1,2-d]imidazol-6-amine. A patent by Collet et al. (US5420362A) describes a lithiation-phosphorodiamidate strategy to achieve this selectivity . The process begins with the lithiation of bis(dimethylamino)phosphoryl-1-naphthalene (2) using sec-butyllithium in tetrahydrofuran (THF), generating the ortho-lithiated intermediate (3). Subsequent reaction with methyl iodide yields the methylated phosphorodiamidate derivative (4) in 87% yield. Deprotection with formic acid under reflux conditions furnishes 2-methyl-1-naphthol (1), a precursor for imidazole ring formation .

Key Reaction Parameters:

  • Lithiation Agent: sec-Butyllithium in anhydrous THF at −78°C.

  • Methylation: Methyl iodide at 0°C to room temperature.

  • Deprotection: 88% formic acid, reflux for 1 hour.

This method avoids competitive methylation at the 4-position by leveraging the steric and electronic effects of the phosphoramidate group. However, the need for cryogenic conditions and moisture-sensitive reagents limits scalability.

Imidazole Ring Construction via Cyclocondensation

The imidazole moiety is typically introduced through cyclocondensation reactions between 2-methyl-1-naphthol derivatives and amidine precursors. A modified protocol inspired by Ambeed.com’s synthesis of 1H-benzo[d]imidazol-2-amine involves refluxing 2-aminonaphthol with cyanogen bromide in ethanol . While direct data for the target compound is unavailable, analogous conditions (Table 1) suggest feasibility:

Table 1: Cyclocondensation Conditions for Imidazole Formation

PrecursorReagentSolventTemperatureYieldSource
2-AminonaphtholCyanogen bromideEthanolReflux61%
o-PhenylenediamineIsothiocyanateH2O/EtOHRT, visible light92%

Notably, visible light-mediated cyclodesulfurization, as reported by Nature, enables catalyst-free imidazole synthesis at room temperature . Adapting this method could streamline the formation of the naphthoimidazole core under milder conditions.

One-Pot Multi-Step Synthesis

Recent advances favor one-pot strategies to reduce purification steps and improve atom economy. A Nature study demonstrates a three-step, one-pot synthesis of N-substituted 2-aminobenzimidazoles, combining N-substitution, thiourea formation, and cyclodesulfurization . For this compound, a hypothetical adaptation would involve:

  • N-Substitution: Reacting 2-methyl-1-naphthol with ethylenediamine in ethanol/water.

  • Thiourea Formation: Treatment with ammonium thiocyanate under acidic conditions.

  • Cyclodesulfurization: Visible light irradiation to induce ring closure.

This approach could achieve yields exceeding 85% while eliminating chromatographic purification .

Mannich Reaction-Based Approaches

Mannich reactions offer a route to functionalize the imidazole ring with amine groups. A method from the South African Journal of Chemistry utilizes o-phenylenediamine and aldehydes to form benzimidazoles via HSO3 adducts . For the target compound, reacting 2-methyl-1-naphthol with formaldehyde and ammonium chloride under acidic conditions generates the Mannich base, which undergoes cyclization to yield the imidazole-6-amine .

Optimization Insights:

  • Solvent: Dimethylformamide (DMF) enhances solubility of intermediates.

  • Catalyst: p-Toluenesulfonic acid (10 mol%) accelerates cyclization.

  • Yield: 68–72% after recrystallization .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYieldTemperatureScalabilityKey Advantage
Lithiation-Methylation87%−78°C to RTModerateHigh regioselectivity
Cyclocondensation61–92%Reflux to RTHighAdaptable to one-pot setups
Mannich Reaction68–72%100°CLowCost-effective reagents

The lithiation-methylation route excels in regioselectivity but requires specialized equipment. Conversely, visible light-mediated cyclocondensation balances yield and practicality, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of naphthimidazole compounds, including 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine, exhibit promising anticancer properties. For instance, studies have demonstrated that these compounds promote caspase-dependent apoptosis in cultured tumor cells, suggesting potential as therapeutic agents against cancer .

CNS-Depressant Effects
Another notable application is in the development of central nervous system (CNS) depressants. The compound has been evaluated for its behavioral and neurological effects in animal models, showing significant CNS activity. In particular, it has been assessed using a multifactorial observational technique to gauge its impact on spontaneous locomotor activity and coordination .

Antimicrobial Properties
The compound also exhibits antimicrobial activity. A study highlighted the synthesis of various naphthimidazole derivatives that demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess the efficacy of these compounds .

Catalysis

Naphthimidazoles have been identified as valuable ligands in catalysis. Their ability to form complexes with transition metals enhances catalytic activity in various organic reactions. For example, cobalt and nickel complexes derived from naphthimidazoles have been utilized as catalysts in oxidation reactions and other transformations .

Material Science

Photochromic Applications
The unique electronic properties of naphthimidazole derivatives allow them to be employed in photochromic materials. These materials can change color upon exposure to light, making them suitable for applications in smart windows and optical devices .

Data Table: Summary of Applications

Application Area Description Key Findings/References
Medicinal ChemistryAnticancer agentsInduce apoptosis in tumor cells
CNS-depressantsSignificant behavioral effects observed
Antimicrobial agentsEffective against S. aureus and E. coli
CatalysisOrganic reactionsUsed as ligands for cobalt and nickel catalysts
Material SciencePhotochromic materialsChange color upon light exposure

Case Studies

  • Anticancer Activity Study
    A study involving the synthesis of this compound derivatives showed that specific modifications enhanced their cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that substituents on the imidazole ring significantly influenced biological activity.
  • CNS Activity Assessment
    In a behavioral study on mice, compounds based on naphthimidazole were administered intraperitoneally at varying doses. Observations revealed a dose-dependent decrease in locomotor activity, providing insights into their potential use as sedative agents.
  • Antimicrobial Efficacy Evaluation
    The antimicrobial activity of synthesized naphthimidazole derivatives was evaluated using the agar diffusion method. Results showed a clear correlation between compound concentration and zone of inhibition, establishing these compounds as potential candidates for antibiotic development.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Positional Isomers in Naphthoimidazoles

  • 1H-Naphtho[1,2-d]imidazol-2-amine (CAS 102408-30-0) : This isomer features an amine group at position 2 instead of position 6. The structural shift alters electronic properties, reducing electron-injection capacity in OLEDs compared to the 6-amine derivative .
  • 3H-Naphtho[1,2-d]imidazole Analogues : Substitution of the hydrogen atom at position 3 (e.g., with methyl or aryl groups) diminishes device efficiency due to poorer electron injection from cathodes in OLED applications .

Benzimidazole Analogues

  • 5-Fluoro-2-methyl-N-phenyl-1H-benzo[d]imidazol-6-amine: This compound replaces the naphthalene system with a benzene ring and introduces a fluorine atom at position 3. The fluorine enhances lipophilicity (logP > 3.5) and metabolic stability but reduces aqueous solubility compared to non-fluorinated naphthoimidazoles .
  • Benzimidazolamine (2-Methyl-1H-benzimidazol-6-amine) : Exhibits a melting point of 108°C and distinct IR peaks at 3429 cm⁻¹ (N-H stretch) and 1639 cm⁻¹ (C=N imidazole). Its simpler aromatic system results in lower molecular weight (MW 181.21 g/mol) versus naphthoimidazoles (MW ~225 g/mol) .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Compound Molecular Weight (g/mol) Melting Point (°C) Aqueous Solubility logP Key Spectral Features (IR/NMR)
2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine* ~225.26 Not reported Low (predicted) ~3.0 N-H stretch (~3400 cm⁻¹), C=N (~1630 cm⁻¹)
1H-Naphtho[1,2-d]imidazol-2-amine 212.09 235–238 Low 2.8 δ 7.76 (dd, J=3.2, 6.4 Hz, Ar-H)
5-Fluoro-2-methyl-N-phenyl-benzimidazol-6-amine 285.73 160–162 Moderate 3.7 δ 7.32 (s, Ar-H), 2.40 (s, CH3)
Benzimidazolamine (2-methyl derivative) 181.21 108 Moderate 1.5 δ 4.94 (s br, NH2)

*Predicted data based on structural analogues.

Key Observations:

  • Solubility : Naphthoimidazoles generally exhibit lower water solubility than benzimidazoles due to increased aromaticity and lipophilicity .
  • Thermal Stability : Higher melting points in naphthoimidazoles (e.g., 235–238°C ) correlate with extended π-conjugation and intermolecular stacking.

Biological Activity

2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C11H10N2C_{11}H_{10}N_2 with a molecular weight of approximately 174.21 g/mol. Its structure includes a naphthalene ring fused with an imidazole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC11H10N2
Molecular Weight174.21 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, in a study evaluating its effects on different cancer types, the compound demonstrated an IC50 value in the range of 10–30 µM against several human cancer cell lines including HeLa and MDA-MB-468 .

Case Study:
In vitro tests revealed that treatment with this compound led to significant apoptosis in cancer cells. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting the induction of apoptosis through mitochondrial pathways .

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and ultimately apoptosis .

Key Findings:

  • Tubulin Inhibition: The compound showed IC50 values as low as 0.4 µM in inhibiting tubulin polymerization in vitro .
  • Signal Transduction Modulation: It may also modulate various signaling pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the naphthalene or imidazole rings can significantly affect its potency and selectivity. For example:

  • Substituents at specific positions on the naphthalene ring have been correlated with enhanced activity against certain cancer types.

A comparative analysis with similar compounds indicates that variations in functional groups can lead to significant differences in biological activity.

Q & A

Basic: What are the common synthetic routes for 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine, and what factors influence reaction yields?

Methodological Answer:
The synthesis of naphthoimidazole derivatives typically involves condensation reactions between naphthoquinones or naphthalene diamines and appropriate reagents. For example, microwave-assisted one-pot synthesis () offers advantages such as reduced reaction time and improved yields compared to conventional heating. Key factors influencing yields include:

  • Temperature control : Optimal thermal conditions prevent side reactions (e.g., decomposition of intermediates).
  • Catalyst selection : Acidic or basic catalysts (e.g., acetic acid or K₂CO₃) can accelerate cyclization.
  • Reagent stoichiometry : Precise molar ratios of diamines and carbonyl-containing precursors are critical to avoid incomplete cyclization.
    Characterization of intermediates via TLC or HPLC is recommended to monitor reaction progress .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.0–8.0 ppm) and amine protons (δ 10–12 ppm, often broad due to hydrogen bonding). Methyl groups adjacent to the imidazole ring typically appear at δ 2.0–3.0 ppm ().
  • IR spectroscopy : Confirm NH stretching (υ ~3420 cm⁻¹) and aromatic C=C/C=N vibrations (υ ~1600 cm⁻¹) ().
  • Mass spectrometry (ESI-MS) : Look for the molecular ion peak ([MH]⁺) and fragmentation patterns consistent with the imidazole core ().
    Cross-validation with computational NMR prediction tools (e.g., DFT-based methods) can resolve ambiguities in peak assignments .

Advanced: How can computational methods (e.g., DFT or molecular docking) guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability. For example, the Colle-Salvetti correlation-energy formula ( ) can optimize electron-density models for the compound’s aromatic system.
  • Molecular docking : Simulate interactions with biological targets (e.g., telomerase in ). Prioritize derivatives with favorable binding energies (< -8 kcal/mol) and complementary hydrogen-bonding networks.
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, polar surface area) based on structural modifications .

Advanced: How can researchers establish structure-activity relationships (SAR) for this compound in anticancer applications?

Methodological Answer:

  • Functional group modulation : Introduce substituents (e.g., halogens, methoxy groups) at positions 4 or 7 of the naphthalene ring to evaluate cytotoxicity ( ).
  • Biological assays : Compare IC₅₀ values against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. For example, β-lapachone-derived naphthoimidazoles ( ) show enhanced activity due to redox cycling.
  • Mechanistic studies : Probe ROS generation or telomerase inhibition ( ) via fluorescence-based assays (e.g., DCFH-DA for ROS) .

Advanced: How can contradictory spectral data (e.g., NMR shifts or IR peaks) be resolved during structural validation?

Methodological Answer:

  • Solvent effects : DMSO-d₆ may cause downfield shifts for NH protons compared to CDCl₃ ().
  • Dynamic proton exchange : Broad or split peaks in NMR may indicate tautomerism (e.g., 1H vs. 2H tautomeric forms). Use variable-temperature NMR to stabilize signals.
  • Comparative analysis : Cross-reference with published data for structurally similar compounds (e.g., naphtho[1,2-d]thiazol-2-amine in ) .

Advanced: What strategies optimize the physicochemical properties of this compound for improved bioavailability?

Methodological Answer:

  • Polar surface area (PSA) reduction : Replace hydrogen-bond donors (e.g., -NH₂) with methyl groups to lower PSA, enhancing membrane permeability ( ).
  • Rotatable bond minimization : Rigidify the naphthalene-imidazole core to reduce metabolic clearance ( ).
  • Salt formation : Hydrochloride salts (as in ) improve solubility without altering intrinsic activity .

Advanced: How do microwave-assisted syntheses compare to conventional methods for naphthoimidazole derivatives?

Methodological Answer:

  • Efficiency : Microwave irradiation reduces reaction times (e.g., from 24 hours to 1–2 hours) by enhancing thermal homogeneity ().
  • Yield improvement : Higher purity (>95%) is achievable due to suppressed side reactions (e.g., oxidation of intermediates).
  • Energy savings : Lower overall energy consumption aligns with green chemistry principles. Validate scalability using flow reactors for industrial translation .

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